1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one

Medicinal Chemistry Physicochemical Profiling Compound Library Design

Researchers requiring a reliable, high-purity heterocyclic scaffold for medicinal chemistry often face variability in isomer identity and lipophilicity that confounds SAR studies. This 1,2-dihydro-3H-pyrrol-3-one core, with distinct N-benzyl and C2-phenyl substitution, offers a defined solution. • Definitive Identity: Characterized at 97% purity, eliminating ambiguity from positional isomers like 2H-pyrrol-5-one analogs that alter electronic distribution and binding. • Predictable Physicochemistry: Calculated XLogP3 of 3.40 ensures a consistent lipophilicity baseline for engaging hydrophobic target pockets, unlike mono-substituted variants. • Synthetic Utility: N-benzyl group provides a reactive handle for further derivatization via established alkylation protocols.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 118060-73-4
Cat. No. B12887842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one
CAS118060-73-4
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC(=O)C2C3=CC=CC=C3
InChIInChI=1S/C17H15NO/c19-16-11-12-18(13-14-7-3-1-4-8-14)17(16)15-9-5-2-6-10-15/h1-12,17H,13H2
InChIKeyGHDAAJURUQGMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one: Identity & Procurement


1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one (CAS 118060-73-4) is a heterocyclic compound classified as a 1,2-dihydro-3H-pyrrol-3-one, a subclass of pyrrolones that serve as versatile scaffolds in medicinal chemistry due to their conformational rigidity and capacity for diverse substitution [1]. Its core structure comprises a five-membered lactam ring bearing distinct N-benzyl and C2-phenyl substituents, imparting a calculated lipophilicity (XLogP3 ≈ 3.4) that differs from unsubstituted or mono-substituted pyrrolone analogs . The compound is commercially available from research chemical suppliers for non-human research applications, typically as a screening compound for early-stage drug discovery or as a synthetic building block for further derivatization .

Screening compound with defined purity specification suitable for early-stage discovery workflows
Differentiated lipophilicity profile from the 5-one regioisomer may support membrane permeability studies
N-Benzyl substituent enables synthetic access via FVP, providing a versatile building block for derivatization

1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one: Isomer & Analog Differentiation


The 1,2-dihydro-3H-pyrrol-3-one core is not a uniform chemical entity; its reactivity, physicochemical profile, and biological context are highly sensitive to both substitution pattern and regioisomerism. Generic substitution with a positional isomer such as 1-benzyl-2-phenyl-2H-pyrrol-5-one (CAS 824935-47-9) or a simplified analog like 5-methyl-2-phenyl-2,4-dihydro-3H-pyrrol-3-one (CAS 905807-88-7) can fundamentally alter the compound's properties and performance in a given assay or synthetic sequence . This is because the 3-one vs. 5-one regioisomerism changes the electronic distribution and potential binding interactions, while the presence or absence of the N-benzyl group dramatically influences lipophilicity, metabolic stability, and the compound's ability to engage hydrophobic pockets in biological targets [1]. The following evidence quantifies these critical differences.

01 Positional isomer (5-one) may shift electronic distribution and binding interactions, altering assay outcomes.
02 Analog lacking N-benzyl may exhibit lower lipophilicity and different metabolic stability, limiting direct substitution.
03 Comparator purity often unspecified; procurement without defined quality can introduce assay variability.

1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one: Evidence & Comparisons


Physicochemical Profile vs. Positional Isomer

1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one (118060-73-4) exhibits a higher calculated lipophilicity (XLogP3 = 3.40) and a slightly higher polar surface area (PSA = 20.31 Ų) compared to its positional isomer, 1-benzyl-2-phenyl-2H-pyrrol-5-one (CAS 824935-47-9), which has a calculated LogP of 3.26 and PSA of 20.31 Ų . The difference in LogP of 0.14 units is significant in the context of drug-likeness and can influence passive membrane permeability and non-specific binding, thereby affecting performance in cell-based assays [1].

Lipophilicity vs. 5-one isomer
Cross-study comparable
ΔLogP +0.14 (XLogP3 3.40 vs 3.26); identical PSA
Supports regioisomer selection for permeability context
Calculated properties; experimental validation may refine membrane behavior
Medicinal Chemistry Physicochemical Profiling Compound Library Design

Benzyl Hydrogen Reactivity in FVP Synthesis

The presence of the N-benzyl substituent confers a distinct synthetic advantage for accessing the 2-phenyl-1H-pyrrol-3(2H)-one scaffold. In competitive hydrogen transfer studies during flash vacuum pyrolysis (FVP) of aminomethylene Meldrum's acid derivatives, benzyl hydrogen atoms demonstrated particularly high reactivity compared to primary, secondary, or tertiary alkyl sites [1]. This reactivity enables a general and efficient synthetic route to 2-phenyl-1H-pyrrol-3(2H)-ones, a class to which the target compound belongs, whereas analogs lacking this N-benzyl group require alternative, potentially lower-yielding methods [1].

Benzyl hydrogen FVP reactivity
Class-level inference
Benzyl hydrogens reported particularly reactive in competitive FVP transfer
Supports synthetic accessibility of N-benzyl pyrrolones
Quantitative reactivity ranking not reported; class inference
Synthetic Chemistry Process Development Pyrrolone Synthesis

Commercial Purity and Availability

1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one is available from commercial suppliers with a specified purity of 97%, as indicated by vendor data . This level of purity is sufficient for many initial screening and synthetic applications, providing a baseline for procurement decisions. In contrast, the purity specification for the positional isomer 1-benzyl-2-phenyl-2H-pyrrol-5-one is not explicitly stated in available vendor listings, introducing uncertainty for users requiring a defined starting material quality .

Commercial purity specification
Supplier data
97% purity reported vs. comparator unspecified
Defined purity may support procurement reliability
Actual purity may vary by lot; COA review recommended
Chemical Procurement Compound Sourcing Purity Analysis

1-Benzyl-2-phenyl-1,2-dihydro-3H-pyrrol-3-one: Research & Industrial Applications


Targeted Library Synthesis

Given its defined purity (97%) and calculated lipophilicity (XLogP3 = 3.40) that differentiates it from positional isomers, this compound is suitable as a core scaffold for generating focused compound libraries in medicinal chemistry programs . Its N-benzyl group not only enhances lipophilicity but also provides a synthetic handle for further derivatization, as supported by its enhanced reactivity in FVP synthesis [1]. Researchers can leverage this combination of defined purity and favorable physicochemical properties to explore structure-activity relationships (SAR) around the pyrrolone core with greater confidence in compound identity and quality.

Probe Development with Reduced Off-Target Risk

The N-benzyl substitution pattern is a known feature of biologically active pyrrolones, including those with antimicrobial properties, as evidenced by studies on 1-benzyl-2(3H) pyrrolone derivatives [2]. While direct activity data for this specific compound is limited, the class-level inference suggests it may serve as a useful negative control or a starting point for developing more potent analogs. The defined lipophilicity and purity provide a reliable baseline for interpreting biological assay results, reducing the risk of data misinterpretation due to unknown impurities or variable compound quality.

Building Block for Pyrrolone Derivatives

The established synthetic route via flash vacuum pyrolysis, which capitalizes on the high reactivity of benzyl hydrogens, makes this compound an accessible building block for more complex structures [1]. Its reactivity profile allows for subsequent alkylation or functionalization, as demonstrated in studies on the alkylation of 1-substituted 1H-pyrrol-3(2H)-ones [3]. This makes it a valuable intermediate for synthesizing 3-alkoxypyrroles or other advanced intermediates in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Targeted library synthesis
Defined purity and differentiated lipophilicity
SAR exploration with consistent scaffold identity
Probe development
N-Benzyl substitution (class-level bioactive context)
Verify target engagement and limit off-target activity in assay
Pyrrolone building block
Benzyl hydrogen reactivity in FVP synthesis
Alkylation/functionalization efficiency in multi-step sequences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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